molecular formula C22H19F2N3O B2394755 5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one CAS No. 2380188-43-0

5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2394755
CAS No.: 2380188-43-0
M. Wt: 379.411
InChI Key: BRURMFWJRZMYFF-UHFFFAOYSA-N
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Description

5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 4,4-bis(4-fluorophenyl)butyl group. The presence of fluorine atoms in the phenyl rings enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing original substituents.

Mechanism of Action

The mechanism of action of 5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its fluorinated phenyl rings may enhance binding affinity to target proteins, resulting in increased potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms in the phenyl rings enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

2380188-43-0

Molecular Formula

C22H19F2N3O

Molecular Weight

379.411

IUPAC Name

5-[4,4-bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C22H19F2N3O/c23-18-7-3-16(4-8-18)20(17-5-9-19(24)10-6-17)2-1-13-26-14-15-27-21(22(26)28)11-12-25-27/h3-12,14-15,20H,1-2,13H2

InChI Key

BRURMFWJRZMYFF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CCCN2C=CN3C(=CC=N3)C2=O)C4=CC=C(C=C4)F)F

solubility

not available

Origin of Product

United States

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